Home > Products > Screening Compounds P101314 > N-(4-chlorophenyl)-6-oxo-1-phenyl-4-(trifluoromethyl)-1,6-dihydro-3-pyridazinecarboxamide
N-(4-chlorophenyl)-6-oxo-1-phenyl-4-(trifluoromethyl)-1,6-dihydro-3-pyridazinecarboxamide - 477859-58-8

N-(4-chlorophenyl)-6-oxo-1-phenyl-4-(trifluoromethyl)-1,6-dihydro-3-pyridazinecarboxamide

Catalog Number: EVT-2847301
CAS Number: 477859-58-8
Molecular Formula: C18H11ClF3N3O2
Molecular Weight: 393.75
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

N-(4-chlorophenyl)-6-oxo-1-phenyl-4-(trifluoromethyl)-1,6-dihydro-3-pyridazinecarboxamide is a synthetic compound that has been investigated for its potential as a therapeutic agent. It belongs to the class of pyridazinecarboxamides, which are characterized by a pyridazine ring substituted with a carboxamide group. Specifically, this compound has been studied for its activity as an antagonist of the metabotropic glutamate receptor 4 (mGluR4). This receptor is involved in the modulation of glutamate neurotransmission, and its dysfunction is implicated in neurodegenerative disorders such as Parkinson's disease.

Mechanism of Action

N-(4-chlorophenyl)-6-oxo-1-phenyl-4-(trifluoromethyl)-1,6-dihydro-3-pyridazinecarboxamide acts as an antagonist of the mGluR4 receptor. This means it binds to the receptor and prevents its activation by the endogenous ligand, glutamate. The binding of glutamate to mGluR4 typically leads to a decrease in neuronal excitability. By antagonizing mGluR4, this compound could potentially increase neuronal activity and have therapeutic benefits in conditions characterized by reduced glutamate transmission, such as Parkinson's disease.

Applications

N-(4-chlorophenyl)-6-oxo-1-phenyl-4-(trifluoromethyl)-1,6-dihydro-3-pyridazinecarboxamide (also known as Rapitalam) has been investigated in vitro for its effect on the mGluR4 receptor. A study using HEK293T cells expressing human mGluR4 found that Rapitalam did not influence the level of intracellular calcium when administered without glutamate. Additionally, the compound did not activate the release of calcium from the cell culture into the incubation medium without the presence of glutamate. The study observed the minimal level of free Ca2+ in cells expressing the mGluR4 receptor at a Rapitalam concentration of 10–5 M. These findings suggest that Rapitalam does not directly activate the mGluR4 receptor but may influence its activity in the presence of glutamate. Further research is needed to understand the full implications of these findings and the potential therapeutic applications of Rapitalam.

Rapitalam (ZC64-0001)

Compound Description: Rapitalam, also known by its laboratory code ZC64-0001, is chemically named N-[(4-chlorophenyl)methyl]-1,6-dihydro-4-methoxy-1-(2-methylphenyl)-6-oxo-3-pyridazinecarboxamide. This compound was synthesized at the «Chimrar» Hi-Tech Center and investigated for its potential as a novel drug for treating Parkinson's disease. Specifically, research focused on its ability to modulate the metabotropic glutamate receptor 4 (mGluR4), a promising target for Parkinson's disease treatment []. In vitro studies on HEK293Т cell cultures expressing mGluR4 showed that Rapitalam did not influence intracellular calcium levels when administered alone or in combination with glutamate, the receptor agonist [].

Relevance: Rapitalam shares a core pyridazinecarboxamide structure with N-(4-chlorophenyl)-6-oxo-1-phenyl-4-(trifluoromethyl)-1,6-dihydro-3-pyridazinecarboxamide. Both compounds possess a pyridazine ring substituted with a carboxamide group at the 3-position and an oxo group at the 6-position. They also both feature an N-substituted aryl group on the carboxamide moiety. []

N-(3-fluoro-4-((2-(3-hydroxyazetidine-1-carboxamido)pyridin-4-yl)oxy)phenyl)-1-(4-fluorophenyl)-4-methyl-6-oxo-1,6-dihydropyridazine-3-carboxamide (LAH-1)

Compound Description: LAH-1 is a potent c-Met inhibitor developed for the treatment of non-small cell lung cancer. This compound exhibits nanomolar activity against the MET kinase and potent antiproliferative activity, particularly against EBC-1 cells []. Mechanistic studies confirm that LAH-1 modulates the HGF/c-Met pathway, inducing cell apoptosis, inhibiting colony formation, and suppressing cell migration and invasion []. Furthermore, LAH-1 demonstrates favorable in vitro ADME properties and acceptable in vivo PK parameters [].

Relevance: Similar to N-(4-chlorophenyl)-6-oxo-1-phenyl-4-(trifluoromethyl)-1,6-dihydro-3-pyridazinecarboxamide, LAH-1 also contains a central 1,6-dihydropyridazine-3-carboxamide scaffold. This structural motif comprises a dihydropyridazine ring with a carboxamide group at position 3 and an oxo group at position 6. Both compounds also share an N-substituted aryl group on the carboxamide functionality. []

Relevance: While ZINC5154833 is not a pyridazinecarboxamide, it exhibits structural similarity to N-(4-chlorophenyl)-6-oxo-1-phenyl-4-(trifluoromethyl)-1,6-dihydro-3-pyridazinecarboxamide in that it also contains a six-membered heterocyclic ring (dihydropyrimidine) with an oxo substituent and an aromatic carboxamide group. This shared feature suggests that exploring variations of six-membered heterocyclic rings with carboxamide functionalities could be relevant in the development of novel compounds targeting CIITA-I. []

N-[4-(3-oxo-3-{4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}propyl)-1,3-thiazol-2-yl]benzamide (F5254-0161)

Compound Description: F5254-0161 is another small molecule identified as a potential modulator of CIITA-I, demonstrating a more stable interaction with CIITA-I compared to ZINC5154833 in molecular simulations using GROMACS []. This compound exhibited a strong glide score in docking studies, albeit slightly lower than ZINC5154833, indicating a good binding affinity for CIITA-I []. The enhanced stability observed in simulations suggests that F5254-0161 may be a more promising candidate for further investigation as a CIITA-I modulator.

Relevance: Similar to ZINC5154833, F5254-0161 is not structurally identical to N-(4-chlorophenyl)-6-oxo-1-phenyl-4-(trifluoromethyl)-1,6-dihydro-3-pyridazinecarboxamide but shares the common feature of an aromatic carboxamide group. This structural feature, alongside the computational evidence of its interaction with CIITA-I, highlights the potential importance of aromatic carboxamides in modulating CIITA activity. []

6-oxo-N-{[2-(pyrrolidin-1-yl)pyridin-4-yl]methyl}-1,6-dihydropyridazine-3-carboxamide

Compound Description: This compound emerged as a potential inhibitor of constitutively active Gsα, the protein responsible for McCune-Albright Syndrome and certain endocrine tumors [, ]. In cell-based assays, it effectively reduced elevated cAMP levels in HEK cells expressing the constitutively active Gsα-R201H allele, demonstrating its ability to counteract the effects of the mutated protein [, ]. It didn't significantly affect basal cAMP levels in cells with wild-type Gs, indicating selective inhibition of the mutated form [, ]. Further investigation showed it didn't alter forskolin-driven cAMP production, suggesting that its effects are not downstream of the G-protein [].

Relevance: This compound shares a strikingly similar structure with N-(4-chlorophenyl)-6-oxo-1-phenyl-4-(trifluoromethyl)-1,6-dihydro-3-pyridazinecarboxamide. Both compounds feature a core 6-oxo-1,6-dihydropyridazine-3-carboxamide scaffold. The key difference lies in the substituent at the nitrogen of the carboxamide, with this compound having a [2-(pyrrolidin-1-yl)pyridin-4-yl]methyl group while the target compound has a 4-chlorophenyl group. [, ]

Relevance: This compound also shares the core 6-oxo-1,6-dihydropyridazine-3-carboxamide scaffold with N-(4-chlorophenyl)-6-oxo-1-phenyl-4-(trifluoromethyl)-1,6-dihydro-3-pyridazinecarboxamide. The primary difference lies in the substituent on the carboxamide nitrogen, with this compound bearing a [3-(3-methylphenyl)phenyl]methyl group while the target compound has a 4-chlorophenyl group. [, ]

4-(2-chlorophenyl)-N-cyclohexyl-N-ethyl-4,5-dihydro-5-oxo-1H-tetrazole-1-carboxamide (fentrazamide)

Compound Description: Fentrazamide is a highly effective rice paddy herbicide, specifically designed to control barnyardgrass (Echinochloa spp.) []. Its development stemmed from a series of studies focusing on 1-phenyl-5(4H)-4-dialkylcarbamoyltetrazolinones as potential herbicides []. Fentrazamide exhibits high herbicidal activity against barnyardgrass while demonstrating excellent selectivity for transplanted rice plants []. This selectivity is attributed to its mobility in paddy soil, as determined by soil thick-layer chromatography [].

Relevance: Though structurally distinct, fentrazamide shares a common feature with N-(4-chlorophenyl)-6-oxo-1-phenyl-4-(trifluoromethyl)-1,6-dihydro-3-pyridazinecarboxamide, which is the presence of a 4-chlorophenyl group directly linked to a five-membered heterocyclic ring containing a carbonyl group. This structural similarity, despite belonging to different chemical classes, highlights the potential importance of the 4-chlorophenyl group in achieving desired biological activity in both herbicidal and potentially other applications. []

Properties

CAS Number

477859-58-8

Product Name

N-(4-chlorophenyl)-6-oxo-1-phenyl-4-(trifluoromethyl)-1,6-dihydro-3-pyridazinecarboxamide

IUPAC Name

N-(4-chlorophenyl)-6-oxo-1-phenyl-4-(trifluoromethyl)pyridazine-3-carboxamide

Molecular Formula

C18H11ClF3N3O2

Molecular Weight

393.75

InChI

InChI=1S/C18H11ClF3N3O2/c19-11-6-8-12(9-7-11)23-17(27)16-14(18(20,21)22)10-15(26)25(24-16)13-4-2-1-3-5-13/h1-10H,(H,23,27)

InChI Key

YSQJDEXVVOQYFM-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)N2C(=O)C=C(C(=N2)C(=O)NC3=CC=C(C=C3)Cl)C(F)(F)F

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.